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Compound of Interest

Methyl 2-methylpyrimidine-4-
Compound Name:
carboxylate

cat. No.: B1590596

An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate

This guide provides a comprehensive overview of the physical and chemical properties of
Methyl 2-methylpyrimidine-4-carboxylate, a heterocyclic compound of significant interest to
researchers in medicinal chemistry and drug development. Its value lies in the versatile
pyrimidine core, a scaffold present in numerous biologically active molecules.[1][2][3] This
document will delve into the compound's structural characteristics, physicochemical properties,
reactivity, and key experimental protocols for its characterization, providing a foundational
resource for its application in synthesis and discovery programs.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical research. Methyl 2-
methylpyrimidine-4-carboxylate is registered under CAS Number 73955-55-2.[4][5] Its
structure features a pyrimidine ring substituted with a methyl group at position 2 and a methyl
carboxylate group at position 4.

Caption: 2D structure of Methyl 2-methylpyrimidine-4-carboxylate.

Physicochemical and Computed Properties

The physical and computed properties of a compound are critical for predicting its behavior in
various systems, from reaction vessels to biological assays. The data presented below has
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been aggregated from chemical databases and predictive models.

Property Value Source(s)
Molecular Formula C7HsN20:2 [41[6]
Molecular Weight 152.15 g/mol [4107]
Monoisotopic Mass 152.05858 Da [6]

CAS Number 73955-55-2 [41[5]
SMILES CC1=NC=CC(=N1)C(=0)0C [4][6]

HEUBBCMIYRXETJ-
InChiKey [6]
UHFFFAOYSA-N

Predicted XlogP 0.8 [6]

White to light yellow crystalline

Appearance powder (Typical for similar General Knowledge
compounds)
Storage Sealed in dry, 2-8°C [4]

The predicted XlogP value of 0.8 suggests a moderate degree of lipophilicity, an important
parameter in drug design influencing membrane permeability and solubility.

Chemical Reactivity and Synthesis

The reactivity of Methyl 2-methylpyrimidine-4-carboxylate is governed by its key functional
groups: the pyrimidine ring and the methyl ester.

e Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to
nucleophilic attack, although this is less favorable than in pyridinium salts. The nitrogen
atoms can act as bases or nucleophiles.

o Methyl Ester: The ester group is a classic electrophilic site. It can undergo nucleophilic acyl
substitution, most commonly hydrolysis to the corresponding carboxylic acid or amidation to
form amides. This reactivity is fundamental to its use as a synthetic intermediate, allowing for
the extension of the molecular scaffold.[8]
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Caption: Reaction pathway for the hydrolysis of the ester group.

A common synthetic route to pyrimidine derivatives involves the condensation of a 1,3-
dicarbonyl compound (or its equivalent) with an amidine.[9] For this specific molecule, a
plausible synthesis would involve the reaction of an appropriate [3-keto ester with acetamidine.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide
array of approved drugs.[1][3] Its prevalence is due to its ability to engage in hydrogen bonding
and 1t-stacking interactions with biological targets, as well as its metabolic stability. Methyl 2-
methylpyrimidine-4-carboxylate serves as a valuable building block for creating more
complex molecules with potential therapeutic activities, including:

» Anticancer Agents: Many kinase inhibitors incorporate the pyrimidine core.

» Antimicrobial Agents: Pyrimidine derivatives have been developed as antibacterial and
antifungal drugs.[2]
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o CNS-Active Agents: The scaffold is also found in drugs targeting the central nervous system.

[1]

The ester functional group provides a convenient handle for derivatization, enabling the
exploration of structure-activity relationships (SAR) by synthesizing libraries of amides or other
ester analogs.[10][11]

Experimental Protocol: *H NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural
elucidation of organic molecules. The following protocol outlines the standard procedure for
acquiring a proton (*H) NMR spectrum of Methyl 2-methylpyrimidine-4-carboxylate.

Obijective: To confirm the chemical structure and assess the purity of a sample.

Materials:

Methyl 2-methylpyrimidine-4-carboxylate sample (5-10 mg)

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

5 mm NMR tube

Pipettes

Vortex mixer

Methodology:
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs). The choice of solvent
is crucial; the compound must be fully soluble.

o Mix the contents thoroughly using a vortex mixer until the solid is completely dissolved.
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o Using a pipette, transfer the solution into a 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spinner turbine and adjust the depth correctly for the specific
NMR spectrometer.

o Place the sample into the magnet.
o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain
sharp, well-resolved peaks.

o Data Acquisition:

[¢]

Set the appropriate spectral width (e.g., -2 to 12 ppm for *H NMR).

[e]

Set the number of scans (e.g., 8 or 16 scans for a sufficiently concentrated sample).

o

Apply a standard 90° pulse program.

[¢]

Acquire the Free Induction Decay (FID).

» Data Processing:

[e]

Apply a Fourier transform to the FID to generate the spectrum.
o Phase the spectrum to ensure all peaks are in the positive phase with a flat baseline.

o Calibrate the chemical shift axis. If using CDClIs, the residual solvent peak at 7.26 ppm can
be used as a reference.

o Integrate the peaks to determine the relative ratios of protons.

o Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to
confirm the structure.

Expected *H NMR Signals:
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e Asinglet corresponding to the methyl group at C2 (~2.5-2.8 ppm).
e Asinglet for the methyl ester protons (~3.9-4.1 ppm).

o Two doublets for the aromatic protons on the pyrimidine ring (typically in the 7.5-9.0 ppm
region).

Safety and Handling

Based on available safety data sheets for Methyl 2-methylpyrimidine-4-carboxylate and
structurally related compounds, the following hazards are identified.[4][5]

e Hazard Statements:

o

H302: Harmful if swallowed.[4][5]

o

H315: Causes skin irritation.[4][5]

[¢]

H319: Causes serious eye irritation.[4][5]

[e]

H335: May cause respiratory irritation.[4][5]

 Precautionary Measures:

(¢]

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash hands
thoroughly after handling.[12]

o

P280: Wear protective gloves, protective clothing, and eye/face protection.[5][12]

[¢]

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[5]

[e]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[5]

Always handle this chemical in a well-ventilated area or a chemical fume hood.[5] Consult the
full Safety Data Sheet (SDS) before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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